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Introduction: Atomic Layer Deposition (ALD) is a vapor phase technique capable of producing

ultrathin, highly conformal, and pinhole-free films. This document provides detailed application

notes and protocols for the conformal growth of silicon nitride (SiNₓ) and silicon dioxide (SiO₂)

films using the organosilane precursor Tetrakis(dimethylamino)silane (TDMAS) and its close

analog Tris(dimethylamino)silane (also abbreviated as TDMAS or 3DMAS). These silicon-

based dielectric films are critical in a variety of applications, from microelectronics to protective

coatings on medical devices.

The self-limiting nature of ALD reactions enables deposition on complex, high-aspect-ratio

structures, a key requirement in modern nanotechnology and device fabrication.[1][2][3]

TDMAS is a versatile precursor used in both thermal and plasma-enhanced ALD (PEALD)

processes to achieve high-quality films at a range of temperatures.

Data Presentation: Process Parameters and Film
Properties
The following tables summarize quantitative data from various ALD processes utilizing TDMAS

(or 3DMAS) for SiNₓ and SiO₂ deposition.

Table 1: Process Parameters for Plasma-Enhanced ALD of Silicon Nitride (SiNₓ)
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Precursor
Co-
Reactant

Depositio
n Temp.
(°C)

GPC
(Å/cycle)

Film
Density
(g/cm³)

Refractiv
e Index

Key
Notes

Tris(dimeth

ylamino)sil

ane

N₂/H₂

Plasma
50 - 150 ~0.34 - 2.097

Self-

limiting

growth

observed

in this

temperatur

e range.[1]

Tris(dimeth

ylamino)sil

ane

N₂/H₂

Plasma
250 >0.34 - -

Growth

becomes

non-self-

limiting

(CVD-like).

[1]

Tris(dimeth

ylamino)sil

ane

N₂/H₂

Plasma
350 - 2.4 -

Resulted in

high film

density and

low wet

etch rates.

Bis(tert-

butylamino

)silane*

N₂ Plasma 400 - 2.8 -

High-

quality film

with <2%

carbon

contaminati

on.

*Note: Bis(tert-butylamino)silane (BTBAS) is included for comparison as another common

aminosilane precursor.

Table 2: Process Parameters for ALD of Silicon Dioxide (SiO₂)
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Precursor
Co-
Reactant

Deposition
Temp. (°C)

GPC
(Å/cycle)

Refractive
Index

Key Notes

Tris(dimethyl

amino)silane
Ozone (O₃) 100 - 300 0.4 - 2.2 ~1.46

GPC

increases

with

temperature;

films show

excellent

interfacial

quality.[4]

Tris(dimethyl

amino)silane
Ozone (O₃) 400 - 600 ~0.9 -

Self-limiting

growth up to

600°C,

enabling

excellent step

coverage.[5]

Tris(dimethyl

amino)silane
H₂O₂ 150 0.8 -

Growth is

limited by

incomplete

removal of Si-

H* surface

species.[6][7]

[8]

Tris(dimethyl

amino)silane
H₂O₂ 450 - 550 1.8 -

Complete

removal of Si-

H* species

leads to

higher GPC.

[6][7][8]

Tris(dimethyl

amino)silane

O₂ Plasma 100 - 250 ~1.0 - 1.2 - PEALD

process

shows an

increase in

GPC with

temperature
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up to 175°C.

[9]

Experimental Protocols
The following are generalized protocols for achieving conformal film growth. Specific

pulse/purge times and flow rates must be optimized for the particular ALD reactor being used.

Protocol for Plasma-Enhanced ALD of Silicon Nitride
(SiNₓ)
This protocol is based on the use of Tris(dimethylamino)silane and a nitrogen-based plasma.

Substrate Preparation:

Clean substrates using a standard RCA or equivalent cleaning procedure to remove

organic and inorganic contaminants.

For silicon substrates, a final dip in dilute hydrofluoric acid (HF) is often used to remove

the native oxide layer and create a hydrogen-terminated surface.

Immediately load the prepared substrates into the ALD reactor load-lock to prevent re-

oxidation and contamination.

Reactor Setup:

Heat the TDMAS precursor to a temperature that provides adequate vapor pressure (e.g.,

40-60°C).

Set the substrate deposition temperature to the desired value within the ALD window (e.g.,

100°C for self-limiting growth).[1]

Set the reactor pressure to the desired base pressure (typically in the mTorr to Torr range).

Configure the plasma source (e.g., Inductively Coupled Plasma or Capacitively Coupled

Plasma) with the N₂/H₂ gas mixture and set the desired power (e.g., 100-300 W).
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ALD Cycle Execution (to be repeated for desired thickness):

Step 1 (TDMAS Pulse): Introduce TDMAS vapor into the reactor chamber for a duration

sufficient to saturate the substrate surface (e.g., 0.5 - 2.0 seconds). The precursor

chemisorbs onto the surface.

Step 2 (Purge 1): Purge the chamber with an inert gas (e.g., Ar or N₂) to remove any

unreacted TDMAS and gaseous byproducts (e.g., 5.0 - 10.0 seconds).

Step 3 (Plasma Pulse): Introduce the N₂/H₂ gas mixture and ignite the plasma for a set

duration (e.g., 5.0 - 15.0 seconds). The reactive plasma species react with the adsorbed

precursor layer to form a monolayer of SiNₓ.

Step 4 (Purge 2): Purge the chamber again with inert gas to remove plasma species and

reaction byproducts (e.g., 5.0 - 10.0 seconds).

Post-Deposition:

After completing the desired number of cycles, cool the reactor and substrates under an

inert atmosphere.

Characterize the deposited film using techniques such as spectroscopic ellipsometry (for

thickness and refractive index), X-ray photoelectron spectroscopy (XPS, for composition),

and scanning electron microscopy (SEM, for conformality).

Protocol for Thermal ALD of Silicon Dioxide (SiO₂)
This protocol is based on the use of Tris(dimethylamino)silane and ozone (O₃).

Substrate Preparation:

Follow the same cleaning and loading procedures as described in Protocol 2.1. A

hydroxyl-terminated (-OH) surface is ideal for the initial precursor reaction.

Reactor Setup:

Heat the TDMAS precursor to achieve sufficient vapor pressure.
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Set the substrate deposition temperature (e.g., 250°C).

Ensure the ozone generator is operational and delivering a stable concentration of O₃.

ALD Cycle Execution (to be repeated for desired thickness):

Step 1 (TDMAS Pulse): Introduce TDMAS vapor into the chamber to saturate the surface

(e.g., 0.2 - 1.0 seconds). TDMAS reacts with the surface hydroxyl groups.

Step 2 (Purge 1): Purge the chamber with an inert gas (e.g., N₂) to remove excess

precursor and byproducts (e.g., 3.0 - 8.0 seconds).

Step 3 (Ozone Pulse): Introduce ozone into the chamber (e.g., 0.5 - 2.0 seconds). The

ozone oxidizes the adsorbed precursor layer, removing ligands and forming a SiO₂

monolayer, while regenerating surface hydroxyl groups.

Step 4 (Purge 2): Purge the chamber with inert gas to remove unreacted ozone and

byproducts (e.g., 3.0 - 8.0 seconds).

Post-Deposition:

Cool the reactor and substrates under an inert atmosphere.

Characterize the film properties as described in Protocol 2.1.

Visualizations: Workflows and Mechanisms
The following diagrams illustrate the fundamental processes involved in ALD using TDMAS.

PE-ALD Cycle for SiNₓ

Step 1: TDMAS Pulse
(Precursor Adsorption)

Step 2: Inert Gas Purge

Remove excess
precursor

Step 3: N₂/H₂ Plasma Pulse
(Surface Reaction)

Prepare for
co-reactant

Step 4: Inert Gas Purge
Remove reaction

byproducts

Start next cycle

Click to download full resolution via product page
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Caption: A typical four-step Plasma-Enhanced ALD (PE-ALD) cycle for silicon nitride.
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Caption: General experimental workflow for an ALD process from start to finish.
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Caption: Chemical structure of Tris(dimethylamino)silane (TDMAS/3DMAS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at
low temperature [journal.atomiclayerdeposition.com]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b155119?utm_src=pdf-body-img
https://www.benchchem.com/product/b155119?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/344956497_Resolving_self-limiting_growth_in_silicon_nitride_plasma_enhanced_atomic_layer_deposition_with_tris-dimethylamino_silane_precursor
https://journal.atomiclayerdeposition.com/article/101651/
https://journal.atomiclayerdeposition.com/article/101651/
https://www.researchgate.net/publication/230596922_Conformal_hydrophobic_coatings_prepared_using_atomic_layer_deposition_seed_layers_and_non-chlorinated_hydrophobic_precursors
https://www.researchgate.net/publication/376072502_High-Quality_Thin_SiO2_Films_Grown_by_Atomic_Layer_Deposition_Using_Trisdimethylaminosilane_TDMAS_and_Ozone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

7. datapdf.com [datapdf.com]

8. pubs.acs.org [pubs.acs.org]

9. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Application Notes & Protocols: Conformal Film Growth
with Tetrakis(dimethylamino)silane in ALD]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155119#conformal-film-growth-with-tetrakis-
dimethylamino-silane-in-ald]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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